4-Methoxy-D3-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

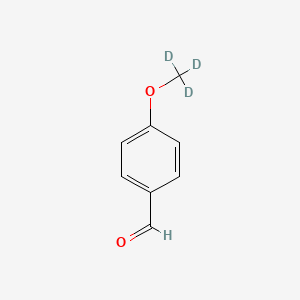

Structure

3D Structure

Properties

IUPAC Name |

4-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSNZINYAWTAHE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Modern Drug Discovery

An In-Depth Technical Guide to 4-Methoxy-D3-benzaldehyde for Advanced Research Applications

In the landscape of pharmaceutical research and development, the ability to precisely track, quantify, and understand the metabolic fate of a molecule is paramount. This compound, a deuterium-labeled analog of the naturally occurring p-anisaldehyde, serves as a critical tool in this pursuit.[1] The substitution of three hydrogen atoms with deuterium on the methoxy group creates a chemically identical but mass-shifted version of the molecule. This subtle alteration provides a powerful handle for mass spectrometry-based analytical techniques, enabling researchers to distinguish the labeled compound from its endogenous or non-labeled counterparts within complex biological matrices.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties of this compound. It moves beyond a simple data sheet to explain the practical implications of these properties and the rationale behind its application as an internal standard and metabolic tracer.

Section 1: Core Physicochemical Properties

The fundamental properties of this compound define its handling, application, and analytical behavior. While some experimental data for the deuterated species is limited, properties can be reliably inferred from its well-characterized non-deuterated analog, 4-methoxybenzaldehyde.

| Property | Value | Source |

| CAS Number | 342611-04-5 | [2] |

| Molecular Formula | C₈H₅D₃O₂ | [2] |

| Molecular Weight | 139.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/solid | Inferred from[3] |

| Boiling Point | ~247-249 °C at 1013 hPa | Inferred from[4] |

| Melting Point | Not specified (non-deuterated is -1 °C) | |

| Density | ~1.119 g/mL | Inferred from similar compounds |

| Solubility | Soluble in alcohol; Water solubility: ~2 g/L | Inferred from[3][4] |

| Storage | 2-8°C | [2] |

Note: Properties such as boiling point, density, and solubility are based on the non-deuterated analog (4-methoxybenzaldehyde, CAS 123-11-5) and are expected to be very similar for the D3-labeled compound. Isotopic substitution has a minimal effect on these bulk physical properties.

Section 2: Spectroscopic Characterization for Identity and Purity Confirmation

Spectroscopic analysis is the cornerstone of chemical identity verification. For an isotopically labeled compound, it serves the dual purpose of confirming the core structure and verifying the location and extent of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique where the utility of this compound becomes evident.

-

Expected Molecular Ion Peak: The molecular weight is 139.17 g/mol .[2] In an MS experiment, this will manifest as a molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 139 or 140, respectively. This is a clear +3 Da mass shift compared to the non-labeled analog (MW 136.15 g/mol ), allowing for unambiguous differentiation in co-administered studies.[5][6]

-

Fragmentation Pattern: The fragmentation pattern will be similar to p-anisaldehyde, but fragments containing the methoxy group will retain the +3 Da mass shift, providing further structural confirmation.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides definitive proof of deuterium incorporation at the methoxy position.

-

Absence of Methoxy Signal: The most telling feature in the ¹H NMR spectrum is the absence of the characteristic singlet peak for the methoxy protons (-OCH₃), which typically appears around 3.8 ppm in the non-deuterated compound.

-

Aromatic Signals: The aromatic proton signals will remain, confirming the integrity of the benzaldehyde backbone.

Infrared (IR) Spectroscopy

IR spectroscopy can detect the vibrational frequency changes caused by the heavier deuterium isotope.

-

C-D Stretching: The typical C-H stretching vibrations of a methoxy group (around 2850-2950 cm⁻¹) will be replaced by C-D stretching vibrations. These occur at a lower frequency (approximately 2100-2200 cm⁻¹) due to the increased mass of deuterium, providing direct evidence of deuteration.

-

Carbonyl Stretch: The strong carbonyl (C=O) stretch characteristic of the aldehyde group will remain prominent, typically around 1680-1700 cm⁻¹.

Section 3: Field-Proven Applications in Research & Development

The primary value of this compound lies in its application as an isotopically labeled standard.[2] Deuteration provides a stable label that does not typically alter the chemical or biological behavior of the molecule, making it an ideal tracer.[7][8]

Use as an Internal Standard for Quantitative Analysis

In bioanalytical studies using LC-MS or GC-MS, precise quantification is crucial. An ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects. This compound is the "gold standard" internal standard for quantifying 4-methoxybenzaldehyde.

-

Causality: Because its chemical properties are nearly identical to the non-labeled analyte, it behaves identically during sample extraction, chromatography, and ionization. However, it is easily distinguished by its mass. This co-elution and differential detection allow it to perfectly normalize for any sample loss or instrument variability, leading to highly accurate and precise quantification.

Caption: Workflow for using this compound as an internal standard.

Application in Metabolic Pathway and Pharmacokinetic Studies

Deuterated compounds are invaluable for tracing the metabolic fate of drugs and other xenobiotics.[2][8]

-

Metabolite Identification: When a deuterated drug candidate is administered, its metabolites will retain the deuterium label. This "mass tag" makes it significantly easier to find and identify novel metabolites in a complex biological background using mass spectrometry.

-

Pharmacokinetic "Cassette" Dosing: In early drug discovery, a common technique is to co-administer a non-labeled intravenous dose with a labeled oral dose of a drug. By analyzing blood samples for both mass variants, researchers can simultaneously determine absolute bioavailability and other key pharmacokinetic parameters from a single experiment, reducing animal use and development time.

Caption: Use of this compound as a metabolic tracer.

Section 4: A Self-Validating Protocol: Quantification of p-Anisaldehyde in a Matrix

This protocol describes a self-validating system for the quantification of 4-methoxybenzaldehyde (p-anisaldehyde) in a research formulation using this compound as an internal standard (IS). The trustworthiness of the method comes from the IS normalizing for procedural variations.

Objective: To accurately determine the concentration of p-anisaldehyde in a sample.

Materials:

-

4-methoxybenzaldehyde (Analyte)

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Deionized Water

-

Volumetric flasks and pipettes

-

LC-MS system

Methodology:

-

Preparation of Stock Solutions:

-

Accurately prepare a 1.0 mg/mL stock solution of the analyte in ACN.

-

Accurately prepare a 1.0 mg/mL stock solution of the IS in ACN.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the analyte stock solution to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Spike each calibration standard (and a blank) with the IS to a final constant concentration (e.g., 100 ng/mL).

-

-

Preparation of Quality Control (QC) and Unknown Samples:

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

Dilute the unknown sample to be within the expected calibration range.

-

Spike all QC and unknown samples with the IS to the same final concentration as the calibrators (100 ng/mL).

-

-

LC-MS Analysis:

-

Inject samples onto a suitable C18 HPLC column.

-

Use a mobile phase gradient (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid).

-

Monitor the mass transitions for both the analyte (e.g., m/z 137 -> 95 for [M-H]⁻) and the IS (m/z 140 -> 98 for [M-H]⁻) using Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS in all injections.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each standard.

-

Generate a linear regression calibration curve by plotting the peak area ratio against the known concentration of the standards.

-

Use the equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios. The validation is confirmed if the QC samples are within ±15% of their nominal value.

-

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for ensuring safety and maintaining the integrity of the compound.

-

Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a refrigerator at the recommended 2-8°C.[2] This minimizes degradation and prevents contamination.

-

Hazards: While a specific safety data sheet for the D3 version is not broadly available, the non-deuterated analog is known to be an irritant. Assume similar hazards and handle accordingly.

Conclusion

This compound represents more than just a deuterated molecule; it is a precision tool that enables higher standards of accuracy and deeper insights in quantitative bioanalysis and metabolic research. Its properties as a stable, non-radioactive, and chemically identical mass-shifted analog make it an indispensable internal standard and tracer. Understanding its core physical properties, spectroscopic signatures, and the rationale behind its application allows researchers to fully leverage its capabilities, leading to more robust and reliable scientific outcomes in the complex field of drug development.

References

-

The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Retrieved from [Link]

-

Chemsrc. (2025). 4-Hydroxy-3-methoxy benzaldehyde-d3. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde-d3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

-

BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]

- 4. 4-Methoxybenzaldehyde for synthesis 123-11-5 [sigmaaldrich.com]

- 5. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 6. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 7. 4-Hydroxy-3-methoxy benzaldehyde-d3 | CAS#:74495-74-2 | Chemsrc [chemsrc.com]

- 8. medchemexpress.com [medchemexpress.com]

4-Methoxy-D3-benzaldehyde chemical structure and stability

An In-Depth Technical Guide to the Chemical Structure and Stability of 4-Methoxy-D3-benzaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and stability of this compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical factors governing the stability of this deuterated compound, potential degradation pathways, and robust methodologies for its assessment. By synthesizing technical data with field-proven insights, this guide aims to equip users with the knowledge necessary for the effective handling, storage, and application of this compound, ensuring both its chemical purity and isotopic integrity.

Introduction to this compound

This compound is a stable isotope-labeled (SIL) analog of 4-methoxybenzaldehyde (also known as anisaldehyde). In this compound, the three hydrogen atoms of the methoxy group are replaced with deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen.[1][2] This isotopic substitution makes it an invaluable tool in a variety of scientific applications, particularly as an internal standard for mass spectrometry (MS)-based quantitative analysis.[3] Its use allows for precise and accurate measurement of the non-labeled analyte in complex matrices by correcting for variations in sample preparation and instrument response.[] The utility of this compound extends to metabolic studies, where it can be used to trace the metabolic fate of drugs and other xenobiotics.[][5]

Given its critical role in research and development, a thorough understanding of the chemical stability of this compound is paramount. Chemical degradation can lead to the formation of impurities, compromising the accuracy of experimental results, while isotopic exchange could lead to a loss of its unique mass signature. This guide provides an in-depth analysis of its stability profile and practical protocols for its assessment.

Chemical Structure and Physicochemical Properties

This compound consists of a benzene ring substituted with an aldehyde group and a trideuteriomethoxy group at the para position.[6] The deuterium labeling on the methoxy group provides a distinct mass shift, which is fundamental to its application as an internal standard.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅D₃O₂ | [2] |

| Molecular Weight | 139.17 g/mol | [2] |

| CAS Number | 342611-04-5 | [2] |

| Appearance | White to pale yellow crystalline solid | [7] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform | [7] |

| Storage Temperature | +4°C | [6] |

Core Principles of Stability for Deuterated Compounds

The stability of stable isotope-labeled compounds is governed by both chemical and isotopic integrity.[8] While deuterated compounds are not radioactive and do not decay over time, their chemical stability is comparable to their non-labeled counterparts and is influenced by factors such as temperature, light, moisture, and oxygen.[8][9]

Chemical Stability

The primary concern for the stability of this compound is chemical degradation, which involves the breakdown of the molecule into impurities.[8] The aldehyde functional group is susceptible to oxidation, and the aromatic ring can be subject to various reactions. Proper storage is crucial to mitigate these degradation pathways.

Isotopic Stability

Isotopic stability refers to the retention of the deuterium labels at their specific positions within the molecule. For this compound, the deuterium atoms are on a methoxy group, where the C-D bonds are generally stable. The risk of H/D exchange with protic solvents or atmospheric moisture is low under neutral and anhydrous conditions but can be a concern under harsh acidic or basic conditions.[10]

The Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger and is cleaved at a slower rate than a C-H bond.[11] This can result in a significantly lower rate of metabolism and a longer half-life for deuterated drugs.[12] While this effect is a cornerstone of deuterated drug development, it can also influence the degradation kinetics of the compound, potentially making it more resistant to certain degradation pathways compared to its non-labeled analog.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for establishing appropriate storage conditions.[13]

Oxidation

The aldehyde group is prone to oxidation, especially in the presence of air (oxygen), light, and heat.[14] The primary oxidation product is 4-methoxy-d3-benzoic acid. This process can be accelerated by the presence of metal ions.

Photodegradation

Aromatic aldehydes can be sensitive to light.[7] Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products, including the potential for radical-mediated reactions that could lead to the formation of benzene derivatives under certain conditions.[15][16]

Cannizzaro Reaction

In the absence of an alpha-hydrogen, benzaldehydes can undergo a base-catalyzed disproportionation reaction known as the Cannizzaro reaction.[14] In the presence of a strong base, two molecules of the aldehyde react to form one molecule of the corresponding alcohol (4-methoxy-d3-benzyl alcohol) and one molecule of the carboxylic acid (4-methoxy-d3-benzoic acid).[14]

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

-

Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.[10][14]

-

Low Temperature: For long-term storage, keep the compound at a low temperature, such as in a refrigerator (+4°C) or freezer.[6][8]

-

Light Protection: Protect the compound from light by storing it in an amber vial or a light-blocking container.[7][8]

-

Avoid Contaminants: Ensure that the compound does not come into contact with strong oxidizing agents, acids, bases, or reactive metals.[7][14]

-

Hygroscopic Nature: While not explicitly stated for the deuterated version, related compounds can be hygroscopic. Storage in a desiccator may be beneficial.[8]

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[13][17]

Forced Degradation (Stress Testing) Workflow

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool to room temperature and neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in acetonitrile for analysis.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve a known amount in acetonitrile for analysis.

-

Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of the solvent used for the stress conditions (e.g., water for acid/base hydrolysis).

Stability-Indicating HPLC-UV Method

A robust HPLC method is required to separate the parent compound from all potential degradation products.[19][20]

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Data Interpretation and Reporting

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is free from co-eluting impurities.

-

Quantification of Degradation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial assay of the parent compound. This demonstrates that all major degradation products have been detected.[17]

Conclusion

This compound is a critical reagent in modern analytical and metabolic research. Its stability is a key factor in ensuring the reliability of experimental data. The primary degradation pathways for this compound are oxidation of the aldehyde group and potential base-catalyzed disproportionation. It is also sensitive to light and elevated temperatures. By adhering to the recommended storage and handling procedures, and by employing robust analytical methods for stability assessment, researchers can ensure the chemical and isotopic integrity of this compound, thereby upholding the quality and validity of their scientific work.

References

- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds - Benchchem. (URL: )

-

Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid - ResearchGate. (URL: [Link])

-

How To Properly Store Your Radiolabeled Compounds - Moravek. (URL: [Link])

-

How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. (URL: [Link])

-

Deuterated Compounds | Stable Isotope-Labeled Standards - Pharmaffiliates. (URL: [Link])

-

Instock: 4-(METHOXY-D3)BENZALDEHYDE - Buy Online - Hexonsynth. (URL: [Link])

-

4-Methoxybenzaldehyde | C8H8O2 - PubChem. (URL: [Link])

- 3-(Trifluoromethyl)benzaldehyde decomposition pathways and prevention - Benchchem. (URL: )

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

-

Deuterium Labeled Compounds | ZEOCHEM. (URL: [Link])

-

Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. (URL: [Link])

-

Managing Storage of Radiolabeled Compounds - ORS News2Use - NIH. (URL: [Link])

-

Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. (URL: [Link])

-

Scheme 5: Dissociation pathways of benzaldehyde. - ResearchGate. (URL: [Link])

-

This compound | CDN Isotopes. (URL: [Link])

-

Synthesis of 4-hydroxy-3-methoxy benzaldehyde - PrepChem.com. (URL: [Link])

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (URL: [Link])

-

4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC - NIH. (URL: [Link])

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (URL: [Link])

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (URL: [Link])

-

Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - ASM Journals. (URL: [Link])

-

Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (URL: [Link])

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (URL: [Link])

-

Forced Degradation Studies - MedCrave online. (URL: [Link])

-

4-Hydroxy-3-methoxy benzaldehyde-d3 | CAS#:74495-74-2 | Chemsrc. (URL: [Link])

-

HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations | Request PDF - ResearchGate. (URL: [Link])

-

Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances - ResearchGate. (URL: [Link])

-

Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed. (URL: [Link])

-

A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop - International Journal of Pharmaceutical Investigation. (URL: [Link])

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. hexonsynth.com [hexonsynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. This compound [myskinrecipes.com]

- 6. 4-(Methoxy-d3)benzaldehyde | LGC Standards [lgcstandards.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. moravek.com [moravek.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 13. acdlabs.com [acdlabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pharmatutor.org [pharmatutor.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxy-D3-benzaldehyde CAS number and molecular weight

An In-Depth Technical Guide to 4-Methoxy-D₃-benzaldehyde: Synthesis, Characterization, and Application in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-D₃-benzaldehyde (Anisaldehyde-d₃), a deuterated analog of p-Anisaldehyde. As a stable isotope-labeled (SIL) compound, it is an invaluable tool for researchers, scientists, and drug development professionals. This document delves into its core physicochemical properties, the scientific rationale for its use, a validated protocol for its quality control, and its critical applications in pharmacokinetic and metabolic studies. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for leveraging this compound in advanced research settings.

Core Molecular Profile and Physicochemical Properties

4-Methoxy-D₃-benzaldehyde is structurally identical to its parent compound, 4-Methoxybenzaldehyde, with the crucial exception of the isotopic substitution of the three hydrogen atoms on the methoxy group with deuterium. This seemingly minor alteration provides a distinct mass signature that is fundamental to its applications, without significantly altering its chemical properties.

Table 1: Key Identifiers for 4-Methoxy-D₃-benzaldehyde

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 342611-04-5 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅D₃O₂ | [1][2][3][4] |

| Molecular Weight | 139.17 g/mol | [1][2][3][4][5] |

| IUPAC Name | 4-(trideuteriomethoxy)benzaldehyde | [2][4] |

| Common Synonyms | Anisaldehyde-d₃, 4-Methoxybenzaldehyde-d₃, p-Anisaldehyde-d₃ | [2][5] |

| Unlabeled Analog CAS | 123-11-5 (4-Methoxybenzaldehyde) |[2][5][6] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Neat Solid or Liquid | [2][3][4] |

| Purity (Chemical) | ≥96% | [2][5] |

| Isotopic Enrichment | ≥98 atom % D | [1][2][5] |

| Storage Temperature | Room Temperature or 2-8°C | [1][2][5] |

| Solubility | Soluble in organic solvents (e.g., acetonitrile, DMSO) | Inferred from typical use |

| Stability | Stable under recommended storage conditions. Air and light sensitive. |[5][7][8] |

The Scientific Rationale for Deuterium Labeling in Research

The utility of 4-Methoxy-D₃-benzaldehyde is rooted in the principles of stable isotope labeling. Unlike radioactive isotopes, stable isotopes like deuterium (²H or D) do not decay, making them safer and easier to handle. Their application in drug development is primarily centered on their use as tracers and internal standards.

Expertise & Experience: The Kinetic Isotope Effect (KIE)

One of the most significant consequences of deuterium substitution is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as enzymatic metabolism by Cytochrome P450 (CYP450) enzymes, occur at a slower rate for the deuterated compound. This phenomenon is a powerful tool for investigating metabolic pathways. If a parent drug's metabolism is slowed upon deuteration at a specific site, it confirms that this site is a primary location for metabolic attack. This insight is crucial for designing drugs with improved pharmacokinetic profiles, potentially reducing toxic metabolite formation and increasing drug exposure.

The diagram below illustrates how a SIL compound is used to trace metabolic pathways. The distinct mass of the deuterated metabolite allows for its unambiguous identification against a complex biological background.

Caption: Workflow for metabolite identification using a stable isotope-labeled analog.

Synthesis and Quality Control Protocol

While 4-Methoxy-D₃-benzaldehyde is commercially available, understanding its synthesis and subsequent quality control is vital for ensuring experimental integrity.

Authoritative Grounding: A Plausible Synthetic Route

A common and efficient method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a deuterated methylating agent, such as D₃-methyl iodide (Iodomethane-d₃), in the presence of a mild base.

Caption: Conceptual synthesis of 4-Methoxy-D₃-benzaldehyde via Williamson ether synthesis.

Trustworthiness: Self-Validating Quality Control Workflow

Every batch of a stable isotope-labeled standard must be rigorously validated to ensure its identity, purity, and isotopic enrichment. The following protocol provides a self-validating system for this purpose.

Objective: To confirm the identity, chemical purity, and isotopic enrichment of 4-Methoxy-D₃-benzaldehyde.

Step 1: Identity Confirmation via Mass Spectrometry (MS)

-

Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile). Infuse the solution directly into an electrospray ionization mass spectrometer (ESI-MS).

-

Causality: MS separates ions based on their mass-to-charge ratio (m/z). This technique directly measures the molecular weight of the compound.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at approximately 140.18 m/z. This confirms the correct mass, accounting for the three deuterium atoms. The unlabeled analog would appear at ~137.15 m/z.

Step 2: Chemical Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Methodology:

-

Develop a reversed-phase HPLC method using a C18 column.

-

Use a mobile phase gradient of water and acetonitrile with a UV detector set to the λ_max of the benzaldehyde chromophore (~285 nm).

-

Inject a known concentration of the sample.

-

-

Causality: HPLC separates the sample into its individual components. The area of the resulting peaks is proportional to the concentration of each component.

-

Expected Result: A single major peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks, and it should be ≥96%.[2][5]

Step 3: Structural Confirmation and Isotopic Enrichment via Nuclear Magnetic Resonance (NMR)

-

Methodology:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Acquire a ²H (Deuterium) NMR spectrum.

-

-

Causality: ¹H NMR provides information on the structure and the relative number of hydrogen atoms. The absence or significant reduction of the methoxy signal (~3.9 ppm) in the ¹H spectrum, coupled with the presence of a signal in the ²H spectrum, confirms successful deuterium incorporation.

-

Expected Result:

-

¹H NMR: Aromatic protons will be visible in their expected regions (around 7-8 ppm), but the characteristic sharp singlet for the methoxy protons (O-CH₃) will be virtually absent.

-

²H NMR: A signal will be present corresponding to the deuterated methoxy group, confirming the location of the label. The isotopic enrichment can be quantified by comparing the integral of any residual O-CH₃ signal in the ¹H spectrum to the integrals of the aromatic protons.

-

Core Applications in Drug Development

The primary role of 4-Methoxy-D₃-benzaldehyde is as a building block for synthesizing more complex deuterated molecules or as an internal standard itself.[1][9]

Application 1: Internal Standard for Bioanalytical Quantification

In regulated bioanalysis, an internal standard (IS) is essential for accurate drug quantification in biological matrices like plasma or urine. An ideal IS is structurally similar to the analyte but has a different mass. A deuterated version of the analyte is considered the "gold standard."

Workflow:

-

A known amount of the deuterated analyte (the IS) is spiked into every sample (plasma, urine, etc.) and calibration standard.

-

The samples are processed (e.g., via protein precipitation or liquid-liquid extraction).

-

The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The analyte and the IS co-elute from the LC column but are distinguished by the mass spectrometer.

-

The concentration of the analyte is calculated from the ratio of the analyte's MS response to the IS's MS response.

Causality: The IS experiences the same sample processing losses and ionization suppression/enhancement in the MS source as the analyte. By using a ratio, these variations are normalized, leading to highly precise and accurate quantification.[9][10]

Caption: Use of a stable isotope-labeled internal standard in a bioanalytical workflow.

Application 2: Precursor in Deuterated Pharmaceutical Synthesis

4-Methoxy-D₃-benzaldehyde serves as a key intermediate in the synthesis of deuterated pharmaceuticals.[1] The aldehyde functional group is highly versatile and can be converted into numerous other functionalities, carrying the D₃-methoxy tracer group into the final molecule. This allows researchers to track drug metabolism and distribution within biological systems with high precision.[1][9]

Safety, Handling, and Storage

Ensuring the longevity and proper use of 4-Methoxy-D₃-benzaldehyde requires adherence to correct handling and storage protocols. While a specific Safety Data Sheet (SDS) for the deuterated compound may not be universally available, the SDS for its non-deuterated analog, 4-Methoxybenzaldehyde (p-Anisaldehyde), provides a reliable basis for safety procedures.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be sensitive to air and light; therefore, storage under an inert atmosphere (like argon or nitrogen) and in an amber vial is recommended for long-term stability.[7][8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[12]

Conclusion

4-Methoxy-D₃-benzaldehyde is more than just a chemical; it is a sophisticated tool that enables precision and certainty in pharmaceutical research. Its value lies in its identity as a stable isotope-labeled compound, making it an ideal internal standard for quantitative bioanalysis and a critical building block for synthesizing deuterated drug candidates for metabolic studies. By understanding its properties, the rationale for its use, and the protocols for its validation and application, researchers can fully harness its potential to accelerate the development of safer and more effective medicines.

References

- MySkinRecipes. (n.d.). 4-METHOXY-D3-BENZALDEHYDE.

- LGC Standards. (n.d.). This compound.

- LGC Standards. (n.d.). 4-(Methoxy-d3)benzaldehyde.

- LGC Standards. (n.d.). This compound.

- NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.

- C/D/N Isotopes Inc. (n.d.). This compound.

- Sigma-Aldrich. (2024). Vanillin Safety Data Sheet.

- Sigma-Aldrich. (2024). 3-Methoxy-4-(benzyloxy)benzaldehyde Safety Data Sheet.

- MedChemExpress. (n.d.). 4-?Hydroxy-?3-?methoxy benzaldehyde-?d3.

- Thermo Fisher Scientific. (n.d.). Veratraldehyde Safety Data Sheet.

- Pfaltz & Bauer. (n.d.). 3,4-Dimethoxybenzaldehyde Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). 3-Iodo-4-methoxybenzaldehyde Safety Data Sheet.

- Benchchem. (n.d.). This compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 4-(Methoxy-d3)benzaldehyde | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on Deuterium-Labeled 4-Methoxybenzaldehyde for Metabolic Studies

Introduction: The Strategic Role of Deuterium in Unraveling Metabolic Pathways

In the intricate landscape of drug discovery and development, a profound understanding of a compound's metabolic fate is paramount.[1] Stable isotope labeling, particularly the substitution of hydrogen with its heavier, non-radioactive isotope deuterium, has emerged as a powerful and indispensable tool for elucidating the complexities of drug metabolism and pharmacokinetics (DMPK).[2][3] The strategic incorporation of deuterium into a molecule can provide invaluable insights into metabolic pathways, identify and quantify metabolites, and probe the mechanisms of enzymatic reactions.[1] This is primarily due to the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2][4] This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, a principle that allows researchers to "harden" metabolically vulnerable positions within a drug candidate.[2]

This technical guide focuses on deuterium-labeled 4-methoxybenzaldehyde, a versatile probe for investigating a fundamental and highly significant metabolic transformation: O-demethylation. The methoxy group is a common structural motif in a vast number of pharmaceuticals and xenobiotics. Its metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, represents a critical clearance pathway that dictates the pharmacokinetic profile and potential for drug-drug interactions.[5] By selectively replacing the hydrogen atoms of the methoxy group with deuterium (creating 4-methoxybenzaldehyde-d3), we can meticulously dissect the O-demethylation process.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the synthesis, characterization, and application of deuterium-labeled 4-methoxybenzaldehyde in metabolic studies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Section 1: Synthesis and Characterization of Deuterium-Labeled 4-Methoxybenzaldehyde

The successful application of any isotopically labeled compound hinges on its precise synthesis and rigorous characterization to ensure high isotopic enrichment and chemical purity. This section outlines a robust methodology for the preparation and validation of 4-methoxybenzaldehyde-d3.

Synthetic Strategy: A Two-Step Approach

A common and efficient method for introducing a trideuterated methyl group is through the use of a deuterated methylating agent. A plausible and widely applicable synthetic route involves a Williamson ether synthesis followed by a deuteromethylation step.

Step 1: Synthesis of the Phenolic Precursor, 4-Hydroxybenzaldehyde

This initial step is often unnecessary as 4-hydroxybenzaldehyde is a readily available commercial starting material. However, for completeness, its synthesis from phenol provides a foundational context.

Step 2: Deuteromethylation to Yield 4-Methoxybenzaldehyde-d3

The critical step involves the reaction of 4-hydroxybenzaldehyde with a deuterated methyl source, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4), in the presence of a suitable base.

Experimental Protocol: Synthesis of 4-Methoxybenzaldehyde-d3

Materials:

-

4-hydroxybenzaldehyde

-

Deuterated methyl iodide (CD3I, 99.5 atom % D)

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the resulting suspension vigorously at room temperature for 30 minutes.

-

Add deuterated methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 4-methoxybenzaldehyde-d3 by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Purification of Deuterated 4-Methoxybenzaldehyde

Purification is a critical step to remove unreacted starting materials, byproducts, and any potential protio-contaminant (non-deuterated 4-methoxybenzaldehyde). Benzaldehydes are susceptible to oxidation to the corresponding benzoic acid, especially if samples are old.[6] A common purification strategy involves washing with a mild base to remove acidic impurities.[7]

Experimental Protocol: Purification of 4-Methoxybenzaldehyde-d3

Materials:

-

Crude 4-methoxybenzaldehyde-d3

-

Diethyl ether

-

10% aqueous sodium carbonate (Na2CO3) solution

-

Saturated aqueous sodium bisulfite (NaHSO3) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the crude product in diethyl ether.

-

Wash the ethereal solution with 10% aqueous sodium carbonate to remove any 4-methoxybenzoic acid impurity.[6]

-

To remove any unreacted 4-hydroxybenzaldehyde, wash with a saturated aqueous sodium bisulfite solution. This forms a water-soluble adduct with the aldehyde.[7]

-

Wash the organic layer with deionized water to remove any residual salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization: Ensuring Isotopic Purity and Structural Integrity

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and isotopic enrichment of the synthesized 4-methoxybenzaldehyde-d3.[8] A combination of spectroscopic and spectrometric techniques is employed for this purpose.[9]

1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the primary tool to confirm the successful incorporation of deuterium. A significant reduction or complete disappearance of the singlet corresponding to the methoxy protons (typically around 3.8 ppm) is expected. The integration of the remaining aromatic and aldehydic protons should be consistent with the structure.

-

²H NMR: Deuterium NMR provides direct evidence of deuterium incorporation. A single resonance in the region corresponding to the methoxy group will confirm the position of the label.

-

¹³C NMR: The carbon-13 NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to coupling with deuterium (C-D coupling).

1.3.2 Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the isotopic enrichment.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile compounds like 4-methoxybenzaldehyde and provides excellent separation and mass analysis.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool for purity and isotopic distribution analysis.[9]

The mass spectrum will show a molecular ion peak at m/z corresponding to the deuterated compound (C8H5D3O2). By comparing the peak intensities of the deuterated and non-deuterated molecular ions, the percentage of isotopic enrichment can be accurately calculated.[10][11]

Table 1: Expected Analytical Data for 4-Methoxybenzaldehyde-d3

| Analytical Technique | Expected Result | Purpose |

| ¹H NMR | Absence or significant reduction of the methoxy proton signal (~3.8 ppm). | Confirms deuteration at the methoxy position. |

| ²H NMR | Presence of a signal corresponding to the -OCD3 group. | Directly detects the deuterium label. |

| ¹³C NMR | Triplet for the methoxy carbon due to C-D coupling. | Confirms the location of the deuterium atoms. |

| HRMS (GC-MS/LC-MS) | Molecular ion peak corresponding to the deuterated mass. | Determines isotopic enrichment and chemical purity.[12] |

Section 2: Application of Deuterium-Labeled 4-Methoxybenzaldehyde in Metabolic Studies

The primary utility of 4-methoxybenzaldehyde-d3 lies in its application as a probe for studying O-demethylation reactions, which are predominantly catalyzed by cytochrome P450 enzymes.[5][13]

Investigating Cytochrome P450-Mediated O-Demethylation

The O-demethylation of 4-methoxybenzaldehyde proceeds via the enzymatic removal of the methyl group, leading to the formation of 4-hydroxybenzaldehyde and formaldehyde.[14][15] This reaction is a classic example of a CYP450-catalyzed oxidation.[5][16]

Diagram 1: Cytochrome P450 Catalytic Cycle for O-Demethylation

Sources

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. metsol.com [metsol.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. almacgroup.com [almacgroup.com]

- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. Substrate-Assisted Hydroxylation and O-Demethylation in the Peroxidase-like Cytochrome P450 Enzyme CYP121 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Application of 4-Methoxy-D3-benzaldehyde in Kinetic Isotope Effect Studies

Abstract

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, serves as a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. This guide focuses on a specific, deuterated aromatic aldehyde, 4-Methoxy-D3-benzaldehyde, to explore its application in kinetic isotope effect (KIE) studies. While the aldehyde functional group offers a potential site for isotopic labeling, the deuteration of the methoxy group (–OCD₃) provides a unique probe into one of the most critical pathways in drug metabolism: O-demethylation. We will dissect the fundamental principles of KIE, detail the experimental design for its measurement in a drug metabolism context, and explain the causality behind leveraging this specific isotopologue to gain insights into enzymatic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes. This document serves as a technical resource for scientists aiming to apply isotopic labeling to probe reaction mechanisms and modulate metabolic stability in drug discovery.

The Foundational Principle: The Kinetic Isotope Effect (KIE)

A kinetic isotope effect is the change in the rate of a chemical reaction upon substituting an atom in the reactants with one of its isotopes.[1][2] Formally, it is expressed as the ratio of the rate constant for the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD).

KIE = kH / kD

The physical origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[3][4] Due to the greater mass of deuterium, the C-D bond has a lower fundamental vibrational frequency and thus a lower ZPE. This means more energy is required to break a C-D bond compared to a C-H bond.

If this bond cleavage occurs during the rate-determining step (RDS) of a reaction, the reaction involving the deuterated compound will proceed more slowly, resulting in a "normal" primary KIE where kH/kD > 1.[5] For C-H bond cleavage, this value can typically range from 6 to 10.[1] Conversely, a KIE value close to 1 implies that C-H bond scission is not involved in the rate-limiting step.[5]

Caption: Zero-point energy diagram illustrating the origin of the KIE.

This compound: A Specific Probe for Drug Metabolism

The choice of this compound specifically places the isotopic label on the methoxy group. This makes it an ideal tool not for studying the reactivity of the aldehyde proton, but for investigating reactions involving the methyl group of the ether linkage. Its primary and most impactful application is in the field of drug metabolism.

Many pharmaceutical compounds contain methoxy groups, and a major metabolic pathway is O-demethylation, catalyzed by cytochrome P450 (CYP450) enzymes.[6][7][8] This Phase I metabolic reaction converts a lipophilic drug into a more polar, water-soluble metabolite (a phenol) that can be more easily excreted.[9] The reaction proceeds via the enzymatic cleavage of a C-H bond on the methoxy group.

By using this compound as a model substrate, researchers can answer a critical question: Is the C-H bond cleavage the rate-determining step of the CYP450-mediated O-demethylation?

The answer to this question has profound implications for drug development. If a significant KIE is observed, it indicates that deuterating this position in a drug candidate could slow its metabolism, a strategy known as "metabolic switching".[10][11] This can lead to:

-

Improved Pharmacokinetics: Increased drug half-life and exposure.[11][12]

-

Reduced Dosing: Lower or less frequent doses may be required, improving patient compliance.[11]

-

Lowered Toxicity: If a downstream metabolite is toxic, slowing its formation can improve the drug's safety profile.[12]

Caption: Metabolic pathway of this compound.

Experimental Design: Measuring the KIE of O-Demethylation

A self-validating and robust method for determining the KIE in a metabolic context is a competitive in vitro assay using liver microsomes, which are rich in CYP450 enzymes.[10]

Synthesis of this compound

The synthesis is straightforward via a Williamson ether synthesis. The key is to use a deuterated methylating agent.

-

Precursor: 4-hydroxybenzaldehyde

-

Reagent: Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

-

Base: A mild base such as potassium carbonate (K₂CO₃)

-

Solvent: A polar aprotic solvent like acetone or acetonitrile

The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by the base, followed by nucleophilic attack of the resulting phenoxide on the deuterated methylating agent.

Protocol: Competitive In Vitro Metabolism Assay

This protocol describes a method where both the deuterated and non-deuterated substrates are present in the same reaction vessel. This minimizes experimental variability and provides high-precision data.

Objective: To determine the KIE for the CYP450-mediated O-demethylation of 4-methoxybenzaldehyde.

Materials:

-

4-methoxybenzaldehyde (light substrate)

-

This compound (heavy substrate)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Internal standard (for LC-MS/MS analysis, e.g., a structurally similar but mass-differentiated compound)

-

Acetonitrile (for quenching and extraction)

Methodology:

-

Substrate Preparation: Prepare an equimolar stock solution containing both 4-methoxybenzaldehyde and this compound in a suitable solvent (e.g., methanol).

-

Incubation Setup: In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the liver microsomes. Pre-warm the mixture at 37°C for 5 minutes to activate the enzymes.

-

Reaction Initiation: Initiate the reaction by adding a small volume of the mixed substrate stock solution to the incubation mixture. The final substrate concentration should be chosen based on the enzyme's Michaelis-Menten constant (Km), if known.

-

Time Course: Allow the reaction to proceed at 37°C. Take aliquots at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This will precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new vial for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Monitor the disappearance of the parent substrates (light and heavy) and the formation of the metabolite (4-hydroxybenzaldehyde).

-

Data Analysis:

-

Calculate the rate of consumption for the light (kH) and heavy (kD) substrates from the slope of the concentration vs. time plots.

-

The KIE is then calculated as the ratio of these rates: KIE = kH / kD .

-

Caption: Experimental workflow for a competitive KIE study.

Data Interpretation & Quantitative Summary

The magnitude of the observed KIE provides direct insight into the reaction mechanism.

| Observed KIE (kH/kD) | Interpretation | Implication for Drug Design |

| ~ 1.0 | C-D bond cleavage is not part of the rate-determining step. Another step, like substrate binding or product release, is slower. | Deuteration at this position is unlikely to alter the metabolic rate. |

| 1.5 - 5.0 | C-D bond cleavage is partially rate-limiting. The overall rate is influenced by both the chemical step and other physical steps.[6] | Deuteration will slow metabolism to some extent. This may be sufficient to achieve the desired pharmacokinetic profile. |

| > 5.0 | C-D bond cleavage is the primary rate-determining step of the reaction.[1][5] | Deuteration will have a significant impact, drastically slowing metabolism and increasing drug exposure. |

Note: The values in this table are representative and the actual observed KIE can be influenced by the specific CYP450 isozyme and reaction conditions.

Conclusion

This compound is more than just an isotopically labeled chemical; it is a precision tool for mechanistic biochemistry and a foundational model for a key strategy in modern drug development. By leveraging the kinetic isotope effect, researchers can use this compound to probe the intricate workings of CYP450 enzymes, determining the kinetic significance of C-H bond cleavage in O-demethylation reactions. The insights gained from such studies are not merely academic; they provide a rational, evidence-based foundation for designing safer and more effective medicines with optimized pharmacokinetic properties. This guide provides the theoretical framework and a validated experimental protocol for applying this powerful technique in a research or drug discovery setting.

References

- Heriot-Watt University. (n.d.). A Laboratory Experiment for Illustrating the Kinetic Isotope Effect.

- Wikipedia. (2024). Kinetic isotope effect.

- Lv, Y., et al. (2014). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. International Journal of Molecular Sciences.

- Richard, J. P., et al. (2007). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Journal of the American Chemical Society.

- Leclair, A. (2020). Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL.

- Péter, Á. (2023). Kinetic Isotope Effect. Baran Lab Group Meeting.

- Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives.

- ResearchGate. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

- Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology.

- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.

- Ingenza. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time.

- Mohammed, Y. H., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. ScienceOpen.

- Jumina, et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed.

- Li, Y., & Chen, X. (2009). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online.

- Rendic, S., & Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Molecules.

- Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.

- BenchChem. (2025). A Comparative Guide to the Kinetic Isotope Effect of Deuterated 4-Fluorobenzaldehyde.

- Al-Dosari, D. S., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central.

- ResearchGate. (2019). (PDF) Cytochrome P450 role in metabolism of drugs and chemicals.

- D'Auria, M. V., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.

- Wang, B., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences.

- JMEST. (2022). Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism.

- BenchChem. (2025). Assessing the kinetic isotope effect in reactions involving cis-4-Heptenal-D2.

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. jmest.org [jmest.org]

- 3. baranlab.org [baranlab.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. epfl.ch [epfl.ch]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 12. scienceopen.com [scienceopen.com]

The Isotopic Fingerprint: An In-depth Technical Guide to the Mass Spectrum of 4-Methoxy-D3-benzaldehyde

For researchers, scientists, and drug development professionals engaged in metabolic studies, quantitative analysis, and reaction mechanism elucidation, the use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology. 4-Methoxy-D3-benzaldehyde, a deuterated analog of the widely used fragrance and flavoring agent p-anisaldehyde, serves as an excellent model for understanding the subtleties of mass spectrometric analysis of isotopically labeled compounds. This in-depth technical guide provides a comprehensive examination of the core principles and practical application of mass spectrometry in characterizing this compound, with a focus on interpreting its fragmentation patterns.

Introduction: The Significance of Deuterium Labeling in Mass Spectrometry

Deuterium (²H), a stable isotope of hydrogen, provides a powerful tool for mass spectrometry-based analysis. By strategically replacing hydrogen atoms with deuterium, a predictable mass shift is introduced into a molecule. This mass difference allows for the clear differentiation between the labeled compound and its unlabeled counterpart, a critical feature for applications such as:

-

Quantitative Analysis: Deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry, as they co-elute with the analyte of interest and exhibit similar ionization efficiencies, correcting for variations in sample preparation and instrument response.[1]

-

Metabolic Studies: Tracking the incorporation and transformation of deuterium-labeled compounds in biological systems provides invaluable insights into metabolic pathways and drug metabolism.[1][2]

-

Mechanistic Elucidation: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be probed using mass spectrometry to understand reaction mechanisms.[3]

This guide will dissect the electron ionization (EI) mass spectrum of this compound, providing a framework for interpreting the fragmentation of this and similar deuterated aromatic aldehydes.

Core Mass Spectrometric Features of this compound

The mass spectrum of this compound is best understood by first considering the fragmentation of its non-deuterated analog, 4-methoxybenzaldehyde (p-anisaldehyde). The molecular weight of p-anisaldehyde (C8H8O2) is 136.15 g/mol .[4][5] The introduction of three deuterium atoms in the methoxy group of this compound (C8H5D3O2) increases the molecular weight by three mass units to 139.17 g/mol . This shift in the molecular ion peak is the most immediate and telling indicator of successful deuteration.

The Molecular Ion Peak (M⁺)

Under electron ionization, a high-energy electron bombards the molecule, ejecting one of its own electrons to form a radical cation (M⁺).[6] Aromatic compounds, due to their stable π-electron systems, typically exhibit a prominent molecular ion peak.[7][8]

-

4-methoxybenzaldehyde: The molecular ion peak appears at an m/z of 136.

-

This compound: The molecular ion peak is observed at an m/z of 139.

The presence of a strong peak at m/z 139 is the primary identifier for this compound.

Deciphering the Fragmentation Pattern

The true utility of mass spectrometry lies in the analysis of fragmentation patterns, which provide a structural fingerprint of the molecule. The fragmentation of this compound is characterized by several key bond cleavages, influenced by the presence of the aromatic ring, the aldehyde functional group, and the deuterated methoxy group.

The Base Peak: Loss of a Hydrogen Radical ([M-H]⁺) vs. a Deuterium Radical ([M-D]⁺)

For many aromatic aldehydes, the most abundant fragment ion (the base peak) results from the loss of the aldehydic hydrogen, forming a stable acylium ion.[7][9]

-

4-methoxybenzaldehyde: A prominent peak is observed at m/z 135, corresponding to the loss of a hydrogen radical (H•) from the aldehyde group. This results in the formation of the stable 4-methoxybenzoyl cation.

-

This compound: The analogous fragmentation would also result in the loss of the aldehydic hydrogen, leading to a peak at m/z 138. The stability of the resulting acylium ion, with the charge delocalized over the aromatic ring, makes this a highly favorable fragmentation pathway.

α-Cleavage: Fission of Bonds Adjacent to the Carbonyl Group

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds.[10] This involves the breaking of the bond between the carbonyl carbon and an adjacent atom. In the case of this compound, this can lead to two primary fragments.

-

Loss of the Formyl Group (-CHO): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO).

-

4-methoxybenzaldehyde: This would produce a peak at m/z 107, corresponding to the 4-methoxyphenyl cation.

-

This compound: This fragmentation would result in a peak at m/z 110, representing the 4-(trideuteriomethoxy)phenyl cation.

-

-

Formation of the Formyl Cation (CHO⁺): The positive charge can also reside on the formyl fragment, resulting in a peak at m/z 29. This peak is generally of lower intensity for aromatic aldehydes.

Fragmentation of the Methoxy Group

The deuterated methoxy group provides a unique signature in the mass spectrum.

-

Loss of a Methyl Radical (-CH₃) vs. a Trideuteriomethyl Radical (-CD₃): Cleavage of the O-C bond of the methoxy group can lead to the loss of a methyl radical.

-

4-methoxybenzaldehyde: Loss of •CH₃ from the molecular ion (m/z 136) would yield a fragment at m/z 121.

-

This compound: The corresponding loss of a trideuteriomethyl radical (•CD₃) from the molecular ion (m/z 139) would result in a fragment at the same m/z of 121.

-

-

Loss of Formaldehyde (CH₂O) vs. Deuterated Formaldehyde (CD₂O): A common rearrangement for methoxy-substituted aromatic compounds involves the loss of formaldehyde.

-

4-methoxybenzaldehyde: A peak at m/z 108 can be observed, corresponding to the loss of CH₂O from the molecular ion.

-

This compound: In this case, the loss would be of deuterated formaldehyde. The rearrangement mechanism makes predicting the exact nature of the lost neutral (CHDO, CD₂O) complex without further experimental data. However, a shift in the corresponding fragment ion would be expected.

-

Fragmentation of the Aromatic Ring

The stable aromatic ring can also undergo fragmentation, although these fragments are typically of lower intensity. Common fragments include:

-

Phenyl Cation ([C₆H₅]⁺): A peak at m/z 77 is characteristic of a phenyl group.

-

Cyclopentadienyl Cation ([C₅H₅]⁺): A peak at m/z 65 can also be observed from the fragmentation of the aromatic ring.

Summary of Key Fragments

The following table summarizes the expected key ions in the mass spectrum of this compound compared to its non-deuterated analog.

| m/z (4-methoxybenzaldehyde) | m/z (this compound) | Fragment Identity | Fragmentation Pathway |

| 136 | 139 | [M]⁺ | Molecular Ion |

| 135 | 138 | [M-H]⁺ | Loss of aldehydic hydrogen |

| 107 | 110 | [M-CHO]⁺ | α-cleavage, loss of formyl radical |

| 121 | 121 | [M-CD₃]⁺ | Loss of trideuteriomethyl radical |

| 92 | 92 | [M-H-CO-CH₃]⁺ | Sequential loss from [M-H]⁺ |

| 77 | 77 | [C₆H₅]⁺ | Fragmentation of the aromatic ring |

Experimental Protocol for Mass Spectrometric Analysis

Obtaining a high-quality mass spectrum of this compound requires careful sample preparation and instrument optimization. The following is a general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Sample Preparation

-

Solvent Selection: Dissolve a small amount (e.g., 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.

-

Standard Preparation: Prepare a similar concentration of non-deuterated 4-methoxybenzaldehyde as a reference standard to confirm retention times and fragmentation patterns.

-

Internal Standard (if applicable): For quantitative studies, a different deuterated aromatic compound with a distinct retention time should be chosen as an internal standard.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injection Mode: Splitless or split injection, depending on the desired sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

-

Visualizing the Fragmentation Pathways

To further clarify the fragmentation processes, the following diagrams illustrate the key bond cleavages for this compound.

Caption: Primary fragmentation pathways of this compound.

Conclusion

The mass spectrum of this compound provides a clear and instructive example of the principles of mass spectrometry applied to isotopically labeled compounds. The predictable 3-dalton shift in the molecular ion confirms the incorporation of the deuterium label. Analysis of the fragmentation pattern, particularly the shifts in fragments containing the methoxy group, allows for unambiguous structural confirmation. A thorough understanding of these fragmentation pathways is essential for researchers utilizing this compound as an internal standard or as a tracer in metabolic and mechanistic studies, ensuring the accuracy and reliability of their analytical data.

References

-

Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis | Analytical Chemistry - ACS Publications. [Link]

-

Some mass spectral and analytical aspects of deuterium labeling of straight-chain olefins - CDC Stacks. [Link]

-

Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - bioRxiv. [Link]

-

Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - NIH. [Link]

-

Mass spectra of p-anisaldehyde (a) and of [7-¹³C] - ResearchGate. [Link]

-

Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). [Link]

-

4 Methoxybenzaldehyde - mzCloud. [Link]

-

4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. [Link]

-

Benzaldehyde, 4-methoxy- - the NIST WebBook. [Link]

-

A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. - ResearchGate. [Link]

-

p-Anisaldehyde, azine - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

4-Anisaldehyde: CAS # 123-11-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis - EZGC & EZLC Online Software Suite. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Benzaldehyde, 4-methoxy- - the NIST WebBook. [Link]

-

Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed. [Link]

-

Protonation and deuteronation of the neutral analyte p-anisaldehyde... - ResearchGate. [Link]

-

Mass Spectrometry - MSU chemistry. [Link]

-

Lec-28 || Mass fragmentation pattern of aldehydes - YouTube. [Link]

-

Mass spectrum for 4-methoxybenzaldehyde : r/chemhelp - Reddit. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

4-methoxy-3-(methoxymethoxy)benzaldehyde - SpectraBase. [Link]

-

19.2: Spectroscopy of Ketones and Aldehydes - Chemistry LibreTexts. [Link]

-

4-Methoxy-3-(methoxymethyl)benzaldehyde - PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]